molecular formula C13H19O5P B099347 Ethyl 4-(diethoxyphosphoryl)benzoate CAS No. 17067-92-4

Ethyl 4-(diethoxyphosphoryl)benzoate

Cat. No.: B099347
CAS No.: 17067-92-4
M. Wt: 286.26 g/mol
InChI Key: NGVFPROCAZKXQJ-UHFFFAOYSA-N
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Description

Ethyl 4-(diethoxyphosphoryl)benzoate is an organic compound with the molecular formula C13H19O5P It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with a diethoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(diethoxyphosphoryl)benzoate typically involves the esterification of 4-(diethoxyphosphoryl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(diethoxyphosphoryl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-(diethoxyphosphoryl)benzoic acid.

    Reduction: Formation of 4-(diethoxyphosphoryl)benzyl alcohol.

    Substitution: Formation of substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(diethoxyphosphoryl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(diethoxyphosphoryl)benzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to interact with enzymes and receptors that recognize phosphate esters. This interaction can modulate biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Ethyl 4-(diethoxyphosphoryl)benzoate can be compared with other similar compounds such as:

    Diethyl benzylphosphonate: Similar structure but with a benzyl group instead of an ethyl ester.

    Ethyl 4-(dimethoxyphosphoryl)benzoate: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxyphosphoryl group provides versatility in chemical reactions and potential biological activity .

Properties

IUPAC Name

ethyl 4-diethoxyphosphorylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O5P/c1-4-16-13(14)11-7-9-12(10-8-11)19(15,17-5-2)18-6-3/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVFPROCAZKXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378646
Record name Ethyl 4-(diethoxyphosphoryl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17067-92-4
Record name Ethyl 4-(diethoxyphosphoryl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sealed pressure flask, flushed with N2, containing a mixture of 4-bromo-benzoic acid ethyl ester (2a) (5 g, 0.0218 mol), diethyl phosphite (3.093 mL, 0.024 mol), NMM (2.88 mL, 0.0262 mmol) and Pd(PPh3)4 (2.017 g, 0.00175 mol) in acetonitrile (20 mL) was stirred at ambient temperature for 5-10 min, then heated at 90° C. for 18 hours. The reaction mixture was filtered through celite, and the celite was washed with EtOAc (3×30 mL) until the filtrate showed little or no evidence of product by HPLC. The combined organics were dried over Na2SO4 and concentrated on a rotary evaporator. The desired product was purified by silica gel flash chromatography to give a pale yellow oil (4.24 g). 1H NMR (300 MHz, CDCl3) δ (ppm)) 1.36 (m, 6H), 1.42 (t, J=7 Hz, 3H), 4.16 (m, 4H), 4.42 (q, J=7 Hz, 2H),7.93 (m, 2H), 8.15 (m, 2H). 31P NMR (121 MHz, CDCl3) δ 17.63.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.093 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.017 g
Type
catalyst
Reaction Step One
Name
Quantity
2.88 mL
Type
catalyst
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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